molecular formula C11H18NO4- B12364427 1,2-Pyrrolidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester, (2S,5R)-

1,2-Pyrrolidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester, (2S,5R)-

Cat. No.: B12364427
M. Wt: 228.26 g/mol
InChI Key: BSAYEGDCKUEPNE-SFYZADRCSA-M
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Description

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its stereochemistry is defined by the (2S,5R) configuration, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available L-proline.

    Protection: The amino group of L-proline is protected using a Boc group, forming N-Boc-L-proline.

    Cyclization: The protected proline undergoes cyclization to form the pyrrolidine ring.

    Methylation: The methyl group is introduced at the 5-position of the pyrrolidine ring through selective alkylation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group ensures stability and selectivity during chemical reactions. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and activity. The compound can modulate enzymatic activity or receptor interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2-Isopropyl-5-methylcyclohexanone: This compound shares a similar stereochemistry and functional groups but differs in the ring structure.

    N-Boc-L-proline: A precursor in the synthesis of (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid, it lacks the methyl group at the 5-position.

    (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: Another chiral compound with a pyrrolidine ring, used as a ligand in catalytic reactions.

Uniqueness

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its versatility in synthetic applications and potential in pharmaceutical research make it a valuable compound in various fields.

Properties

Molecular Formula

C11H18NO4-

Molecular Weight

228.26 g/mol

IUPAC Name

(2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/p-1/t7-,8+/m1/s1

InChI Key

BSAYEGDCKUEPNE-SFYZADRCSA-M

Isomeric SMILES

C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)[O-]

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

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